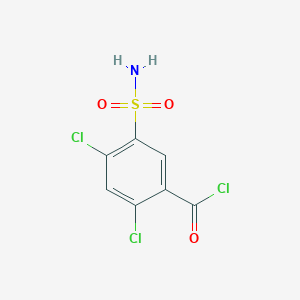

2,4-Dichloro-5-sulfamoylbenzoyl chloride

描述

The Enduring Significance of Benzoyl Chlorides as Acylating Agents

Benzoyl chlorides are a class of organic compounds that have long been recognized for their utility as powerful acylating agents in synthetic organic chemistry. The presence of the highly electrophilic carbonyl carbon, activated by the adjacent electron-withdrawing chlorine atom, renders them susceptible to nucleophilic attack. This inherent reactivity allows for the facile introduction of a benzoyl group into a wide array of molecules, a process known as benzoylation.

This fundamental reaction is a cornerstone of organic synthesis, employed for the formation of esters from alcohols, amides from amines, and in Friedel-Crafts acylation reactions to form ketones. The reactivity of benzoyl chlorides can be modulated by the nature of the substituents on the aromatic ring, influencing the electrophilicity of the carbonyl carbon. In the context of 2,4-dichloro-5-sulfamoylbenzoyl chloride, the two chlorine atoms and the sulfamoyl group exert a significant electronic influence, further enhancing its reactivity and making it a highly efficient acylating agent.

The Architectural Importance of Sulfamoyl and Halogenated Aromatic Scaffolds in Rational Molecular Design

The molecular architecture of this compound is distinguished by two key structural motifs that are of profound importance in the rational design of bioactive molecules: the sulfamoyl group and the halogenated aromatic scaffold.

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore found in a multitude of clinically significant drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows for strong and specific interactions with biological targets such as enzymes and receptors. The sulfonamide moiety is a cornerstone of diuretic drugs, carbonic anhydrase inhibitors, and antibacterial agents. Its incorporation into a molecular structure can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, including its solubility, metabolic stability, and binding affinity.

The dihalogenated aromatic scaffold also plays a pivotal role in molecular design. The presence of chlorine atoms on the benzene (B151609) ring can profoundly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. Furthermore, the positions of the chlorine atoms in this compound direct the regioselectivity of further chemical transformations on the aromatic ring, providing a predictable framework for the synthesis of complex derivatives.

Contemporary Research Trajectories for this compound as a Chemical Intermediate

While the most well-established application of this compound is as a key intermediate in the synthesis of the potent loop diuretic furosemide , its utility extends into various contemporary research areas. google.comgoogle.com The inherent reactivity of the acyl chloride function allows for its versatile use in the construction of a diverse range of molecular architectures.

Recent research has demonstrated the application of 2,4-dichloro-5-sulfamoylbenzoic acid, the precursor to the benzoyl chloride, in the development of novel therapeutic agents. For instance, a 2024 study detailed the synthesis of a focused library of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid. unibs.it In this research, the benzoic acid was converted to the highly reactive this compound in situ by treatment with thionyl chloride. unibs.it This reactive intermediate was then used to form novel compounds that were investigated as potential inhibitors of human carbonic anhydrases, enzymes implicated in cancer. unibs.it

Another patent highlights the formation of this compound from its corresponding benzoic acid using thionyl chloride, which was then reacted with 1-amino-2-methylindoline to synthesize novel sulfamoylbenzoic acid derivatives with potential hypotensive activity. google.com These examples underscore the ongoing importance of this compound as a versatile intermediate for creating new chemical entities with potential therapeutic applications. The ability to readily form this reactive acylating agent from its more stable benzoic acid precursor makes it a valuable tool in drug discovery and development.

The reactivity of the sulfamoyl group itself can also be exploited. While the benzoyl chloride is the primary site of reaction for acylation, the sulfamoyl moiety can undergo its own chemical modifications, further expanding the synthetic possibilities.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-defined and highly functionalized building blocks like this compound will remain a cornerstone of modern organic synthesis and medicinal chemistry.

Physicochemical Properties

While this compound is typically generated and used in situ due to its high reactivity, its precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, is a stable, well-characterized compound.

| Property | Value |

| Chemical Formula | C₇H₃Cl₃NO₃S |

| Molecular Weight | 288.53 g/mol |

| Appearance | (Typically not isolated) |

| Reactivity | Highly reactive acylating agent |

Note: The properties listed are for the benzoyl chloride. Data for the more stable precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, is readily available and it exists as a white to off-white crystalline powder with a melting point of 230-232 °C. chemicalbook.comsigmaaldrich.com

Structure

3D Structure

属性

CAS 编号 |

3740-16-7 |

|---|---|

分子式 |

C7H4Cl3NO3S |

分子量 |

288.5 g/mol |

IUPAC 名称 |

2,4-dichloro-5-sulfamoylbenzoyl chloride |

InChI |

InChI=1S/C7H4Cl3NO3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H,(H2,11,13,14) |

InChI 键 |

GCHJQOMALPKWRM-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)Cl |

产品来源 |

United States |

Synthetic Methodologies for 2,4 Dichloro 5 Sulfamoylbenzoyl Chloride

Precursor Synthesis Pathways

The primary route to 2,4-dichloro-5-sulfamoylbenzoyl chloride involves the initial synthesis of Lasamide, followed by its conversion to the target acyl chloride.

The synthesis of Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) is a well-established two-stage process that starts from 2,4-dichlorobenzoic acid. guidechem.com The first stage is a chlorosulfonation reaction, followed by an ammoniation stage.

The initial step in synthesizing Lasamide is the chlorosulfonation of 2,4-dichlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring. The existing substituents on the ring—the two chlorine atoms and the carboxylic acid group—direct the incoming chlorosulfonyl group primarily to the 5-position, resulting in the formation of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.

The reaction is typically carried out by treating 2,4-dichlorobenzoic acid with chlorosulfonic acid. guidechem.compatsnap.com The carboxylic acid group is a deactivating, meta-directing group, while the chloro groups are deactivating but ortho-, para-directing. The combined directive effects of these groups favor substitution at the C-5 position, which is meta to the carboxyl group and ortho/para to the chlorine atoms.

Reaction Parameters for Chlorosulfonation of 2,4-Dichlorobenzoic Acid

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2,4-Dichlorobenzoic Acid | patsnap.com |

| Reagent | Chlorosulfonic Acid | patsnap.com |

| Catalyst | Sodium Sulfate (B86663) | patsnap.com |

| Solvent | N-Methylpyrrolidone (NMP) | patsnap.com |

| Temperature | 130-150°C | google.com |

| Reaction Time | 1-6 hours | google.com |

| Intermediate Product | 2,4-dichloro-5-carboxybenzenesulfonyl chloride | patsnap.com |

The intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is subsequently converted to 2,4-dichloro-5-sulfamoylbenzoic acid through ammonolysis. This reaction involves treating the sulfonyl chloride with an ammonia source, typically ammonia water. patsnap.com The chlorosulfonyl group is thereby converted into a sulfonamide group (-SO₂NH₂).

Process optimization is crucial during this step to maximize yield and purity. A key parameter is temperature control. The ammoniation reaction is highly exothermic, and maintaining a low temperature is essential to prevent side reactions. The process often involves cooling the ammonia water with an ice-salt bath to around 0°C before slowly adding the sulfonyl chloride intermediate. google.com The reaction temperature is carefully maintained at or below 5°C. google.com Following the reaction, the mixture is acidified, typically with hydrochloric acid, to a pH of 1-2 to precipitate the crude product, Lasamide. google.com

Optimized Conditions for Ammoniation

| Step | Parameter | Detail | Source |

|---|---|---|---|

| 1. Cooling | Reagent | Ammonia Water | google.com |

| Temperature | Cooled to 0°C | google.com | |

| 2. Addition | Reactant | 2,4-dichloro-5-carboxybenzenesulfonyl chloride | google.com |

| Control | Slow addition to manage exotherm | google.com | |

| Temperature | Maintained at ≤ 5°C | google.com | |

| 3. Reaction | Duration | 2 hours | google.com |

| 4. Acidification | Reagent | 30% Hydrochloric Acid | google.com |

| Final pH | 1-2 | google.com |

The efficiency of the initial chlorosulfonation step can be significantly enhanced through the use of specific catalysts and solvents. Catalysts such as sulfuric acid, iron trichloride, and zinc dichloride have been employed to facilitate the reaction. google.com One documented method utilizes sodium sulfate as a catalyst. patsnap.comgoogle.com The presence of sulfate ions in the reaction system is believed to help prevent the formation of by-products. google.com

Solvent selection also plays a critical role. While various solvents can be used, N-methylpyrrolidone (NMP) has been identified as a particularly effective choice. patsnap.comgoogle.com NMP has a higher boiling point and greater stability compared to other solvents like dimethyl sulfoxide (B87167) (DMSO), which can be oxidized during the reaction, leading to reduced yield and an increase in impurities. google.com The use of NMP as a solvent in conjunction with a sodium sulfate catalyst represents a green synthesis route that improves safety and product purity. patsnap.comgoogle.com

The final stage in the synthesis is the conversion of the carboxylic acid group of Lasamide into an acyl chloride. This transformation yields the target compound, this compound.

The most common and effective method for converting a carboxylic acid to an acyl chloride is by using thionyl chloride (SOCl₂). masterorganicchemistry.combritannica.com This reagent reacts with 2,4-dichloro-5-sulfamoylbenzoic acid to replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, forming the acyl chloride. The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the final product. masterorganicchemistry.com

Research has focused on optimizing the conditions for this reaction to reduce the formation of by-products. One efficient protocol involves a one-pot, two-step process where the acyl chloride is formed in situ. acs.org Optimal conditions for this conversion have been identified as using thionyl chloride in toluene at a temperature of 45°C for 6 hours. acs.org Other chlorinating agents that can be used for this type of transformation include oxalyl chloride, phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅). masterorganicchemistry.com

Conversion of 2,4-Dichloro-5-sulfamoylbenzoic Acid to this compound

Reaction Conditions and Yield Optimization Strategies

The traditional and most common method for synthesizing this compound's precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, involves the chlorosulfonation of 2,4-dichlorobenzoic acid. This intermediate is then converted to the final product. The reaction conditions are crucial for maximizing the yield and purity of the product.

Key reaction parameters that are often optimized include temperature, reaction time, and the molar ratio of reactants and catalysts. For instance, the sulfonation of 2,4-dichlorobenzoic acid is typically carried out at elevated temperatures, often between 130-150°C, to ensure the reaction proceeds at a reasonable rate. google.com The reaction time is also a critical factor, with typical times ranging from 1 to 6 hours. google.com

The choice of catalyst and solvent can also significantly influence the outcome of the synthesis. Catalysts such as sodium sulfate, sulfuric acid, iron trichloride, and zinc dichloride have been used to facilitate the reaction. google.compatsnap.com The use of a solvent like N-methylpyrrolidone (NMP) has also been reported. patsnap.com

Optimization strategies often involve a systematic study of these parameters to find the ideal combination that leads to the highest yield and purity. For example, one patented method specifies a reaction temperature of 145°C with a reaction time of 5 hours after the addition of chlorosulfonic acid. patsnap.com Another study reports a yield of 70% with a melting point of 232-234°C and a purity of over 99% by carefully selecting the raw materials and processing steps. google.com

The following table summarizes some of the reported reaction conditions for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, the precursor to the target compound.

| Parameter | Condition Range/Value | Catalyst/Solvent | Reported Yield/Purity | Source |

|---|---|---|---|---|

| Temperature | 130-150°C | Sulfuric acid, iron trichloride, or zinc dichloride | 70% yield, >99% content | google.com |

| Reaction Time | 1-6 hours | Not specified | Not specified | google.com |

| Temperature | 145°C | Sodium sulfate/N-methylpyrrolidone | High quality product | patsnap.com |

| Reaction Time | 5 hours | Sodium sulfate/N-methylpyrrolidone | High quality product | patsnap.com |

| Molar Ratio (Starting Material:Chlorosulfonic acid:Catalyst) | 1:4-10:0.7-1.0 | Sulfuric acid, iron trichloride, or zinc dichloride | 70% yield, >99% content | google.com |

Development of Alternative and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis, in line with the principles of green chemistry. This has led to research into alternative routes for the production of this compound that are more efficient and generate less waste.

Innovations in Process Efficiencies and Green Chemistry Principles for Industrial Production

For the industrial-scale production of this compound and its precursors, innovations in process efficiencies and the application of green chemistry principles are of paramount importance. These innovations aim to reduce the environmental footprint of the manufacturing process while maintaining or improving economic viability.

One approach to a greener synthesis is to reduce the number of process steps and use readily available and less hazardous raw materials. google.com A patented method for producing 2,4-dichloro-5-sulfamoylbenzoic acid is described as a "green synthesis route" due to its fewer process steps, use of easily obtainable raw materials, low pollution, and high product purity. google.com This particular method involves the sulfonation of 2,4-dichlorobenzoic acid followed by ammoniation, acidification, washing, and purification. google.com The recovery and reuse of solvents, such as N-methylpyrrolidone, is another key aspect of making the process more sustainable. patsnap.com

Another strategy for improving process efficiency is the use of novel catalytic systems. For a related compound, 2,4-dichloro-5-fluorobenzoyl chloride, a method has been developed that uses a composite zeolite solid super acidic catalyst. patsnap.com This approach is highlighted as being suitable for industrialized production by shortening the process route and avoiding the use of highly toxic chemicals. patsnap.com While this specific example is for a fluorinated analog, the principle of using advanced catalysts to improve efficiency and safety is directly applicable to the synthesis of this compound.

The table below outlines some of the green chemistry principles and their application in the synthesis of this compound and related compounds.

| Green Chemistry Principle | Application in Synthesis | Benefit | Source |

|---|---|---|---|

| Waste Prevention | Fewer process steps, high purity product | Reduced by-product formation and waste | google.com |

| Atom Economy | Optimized reaction conditions to maximize yield | More efficient use of raw materials | google.com |

| Use of Safer Solvents and Auxiliaries | Solvent recovery and reuse (e.g., NMP) | Reduced solvent waste and environmental impact | patsnap.com |

| Catalysis | Use of solid acid catalysts (e.g., zeolite) for related compounds | Improved catalytic activity, easier separation, and potential for reuse | patsnap.com |

| Designing Safer Chemicals | Shorter process route avoiding highly toxic chemicals for related compounds | Improved safety for industrial production | patsnap.com |

Chemical Reactivity and Transformation Mechanisms of 2,4 Dichloro 5 Sulfamoylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Benzoyl Chloride Moiety

2,4-Dichloro-5-sulfamoylbenzoyl chloride is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution. The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride leaving group and the formation of a new acyl derivative. This reactivity is central to its utility as a chemical intermediate.

Amidation Reactions with Various Amine Substrates to Form Sulfamoylbenzamides

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of a diverse range of N-substituted 2,4-dichloro-5-sulfamoylbenzamides. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily, often at room temperature, in the presence of a base to neutralize the hydrogen chloride byproduct.

Formation of Linear and Branched Amides

The benzoyl chloride moiety reacts efficiently with a variety of linear and branched alkyl and aryl amines. For instance, reaction with amines such as benzylamine results in the formation of the corresponding N-benzyl-2,4-dichloro-5-sulfamoylbenzamide. The reaction is typically carried out in a suitable aprotic solvent like tetrahydrofuran, often in the presence of a tertiary amine base such as triethylamine to scavenge the HCl formed during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the stable amide product.

| Amine Substrate | Product | Reaction Conditions |

| Benzylamine | N-benzyl-2,4-dichloro-5-sulfamoylbenzamide | Triethylamine, THF |

| 1-Amino-2-methylindoline | N-(2,4-dichloro-5-sulfamoylbenzamido)-2-methylindoline | Triethylamine, THF, 5-10°C |

Synthesis of N-Heteroaryl Substituted Amides

Similarly, N-heteroaryl substituted amides can be synthesized by reacting this compound with heteroaromatic amines. These compounds are of interest in medicinal chemistry. The reaction follows the same nucleophilic acyl substitution mechanism. For example, reaction with various anilines and other aromatic amines leads to the corresponding N-aryl substituted sulfamoylbenzamides. These reactions have been employed in the synthesis of compounds with potential biological activities.

| Heteroaryl Amine | Product |

| Substituted Anilines | 2,4-dichloro-5-[(N-aryl)sulfamoyl]benzoic acid derivatives |

Esterification Reactions with Hydroxyl-Containing Compounds

This compound can react with alcohols and phenols to form the corresponding esters. This esterification reaction is another example of nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride produced.

While direct esterification of this compound with simple alcohols is a standard transformation, more specialized esterification procedures have been reported. For example, oxime esters of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized. In one approach, the corresponding carboxylic acid is first converted in situ to the acyl chloride using thionyl chloride, which is then reacted with N-Boc-hydroxylamine to form the ester.

| Hydroxyl Compound | Product |

| N-Boc-hydroxylamine | N-Boc-protected oxime ester |

Reactions with Other Nucleophilic Reagents (e.g., hydrazines, azide (B81097), active esters)

The reactivity of this compound extends to other nucleophiles beyond amines and alcohols.

Hydrazines: Reaction with hydrazine or substituted hydrazines yields the corresponding acyl hydrazides. These reactions proceed via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the benzoyl chloride. Acyl hydrazides are versatile intermediates that can be used in the synthesis of various heterocyclic compounds.

Azide: While direct reaction with sodium azide can be a route to acyl azides, these are often high-energy compounds. Acyl azides are useful intermediates in Curtius rearrangements to form isocyanates. The synthesis of sulfamoyl azides from sulfamoyl chlorides and sodium azide has been reported, suggesting that a similar reaction with the benzoyl chloride moiety is plausible.

Active Esters: Although this compound is itself an activated acylating agent, it can be converted to other "active esters." This is typically achieved by reacting the parent carboxylic acid with a coupling reagent and a hydroxyl compound like N-hydroxysuccinimide. However, direct conversion from the acyl chloride is also possible. These active esters can then be used for subsequent amidation or esterification reactions, sometimes offering advantages in terms of reaction conditions or purification.

Intramolecular Cyclization and Rearrangement Pathways

While intermolecular reactions of this compound are well-documented, the potential for its derivatives to undergo intramolecular cyclization and rearrangement reactions is also of significant chemical interest. These pathways are highly dependent on the nature of the substituent introduced via the initial nucleophilic acyl substitution.

For instance, derivatives of 2,4-dichloro-5-sulfamoylbenzamide could potentially undergo intramolecular cyclization if the N-substituent contains a suitable nucleophilic group. An example from related chemistry is the cyclization of ortho-substituted benzoyl derivatives, where a nucleophile on the substituent can attack the amide carbonyl or another electrophilic center on the aromatic ring. For example, 2-(5-iodotriazolyl)benzamides can undergo intramolecular base-mediated cyclization to form triazole-fused lactams.

Rearrangement reactions are also a possibility for certain derivatives. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction that can occur in sulfonamide-containing systems. In a hypothetical derivative of 2,4-dichloro-5-sulfamoylbenzamide where the amide nitrogen is attached to an activated aromatic ring, a Truce-Smiles rearrangement could potentially be induced, leading to a significant structural reorganization. This type of rearrangement involves the migration of an aryl group. While not directly reported for derivatives of this compound, the principles of such rearrangements are established for structurally related sulfonamides.

Influence of the Sulfamoyl and Halogen Substituents on Reaction Kinetics and Selectivity

The rate and outcome of chemical reactions involving this compound are significantly influenced by the electronic and steric effects of its sulfamoyl and halogen substituents. These effects modulate the electrophilicity of the carbonyl carbon and the stability of reaction intermediates, thereby dictating the kinetics and selectivity of its transformations.

The sulfamoyl group (-SO₂NH₂) is a strong electron-withdrawing group. This property arises from the high electronegativity of the oxygen and nitrogen atoms, which pull electron density away from the benzene (B151609) ring through inductive effects. This electron withdrawal intensifies the partial positive charge on the carbonyl carbon of the benzoyl chloride, making it a more potent electrophile and thus more susceptible to nucleophilic attack. Consequently, acylation reactions involving this compound are generally faster than those with unsubstituted benzoyl chloride.

The two chlorine atoms at positions 2 and 4 of the benzene ring also exert a strong electron-withdrawing inductive effect, further enhancing the electrophilicity of the carbonyl carbon. The cumulative effect of the sulfamoyl and dichloro substitution makes the carbonyl carbon of this compound highly activated towards nucleophiles. However, the chlorine atom at the ortho position (position 2) can also introduce steric hindrance, which may temper the rate of reaction with bulky nucleophiles. The balance between these electronic and steric effects can influence the selectivity of the reaction, particularly in cases where multiple nucleophilic sites are available on the reacting partner.

The following table summarizes the expected electronic and steric effects of the substituents on the reactivity of this compound.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Acylation Rate |

| Sulfamoyl (-SO₂NH₂) | 5 | Strong electron-withdrawing (inductive) | Moderate | Accelerating |

| Chlorine (-Cl) | 2 | Strong electron-withdrawing (inductive) | Significant (ortho position) | Accelerating (electronic), Potentially retarding (steric) |

| Chlorine (-Cl) | 4 | Strong electron-withdrawing (inductive and resonance) | Minimal | Accelerating |

Mechanistic Insights into Acylation Processes and By-product Formation

Acylation reactions involving this compound typically proceed via a nucleophilic acyl substitution mechanism. This mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is generally unstable and collapses by expelling the chloride ion, which is an excellent leaving group, to yield the final acylated product.

A prominent example of this reactivity is the synthesis of furosemide, where this compound (or the corresponding carboxylic acid) is reacted with furfurylamine. In this reaction, the amino group of furfurylamine acts as the nucleophile, attacking the carbonyl carbon of the benzoyl chloride. The subsequent loss of a chloride ion results in the formation of an amide bond, yielding furosemide.

The primary reaction pathway can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.

Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge and the nitrogen atom of the amine bears a positive charge.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Deprotonation: A base, often another molecule of the amine reactant or an added scavenger, removes a proton from the nitrogen atom to yield the neutral amide product.

By-product formation in these acylation reactions can occur through several pathways. One common side reaction is the hydrolysis of the acyl chloride in the presence of water, which leads to the formation of the corresponding carboxylic acid, 2,4-dichloro-5-sulfamoylbenzoic acid. This reduces the yield of the desired acylated product. To mitigate this, acylation reactions are typically carried out under anhydrous conditions.

Another potential source of by-products arises from the possibility of reaction at other sites on the nucleophile, if multiple reactive functionalities are present. However, in the case of furfurylamine, the primary amine is significantly more nucleophilic than the furan ring, leading to high selectivity for N-acylation.

In the industrial synthesis of furosemide, impurities can also arise from the starting materials or from side reactions during the synthesis of this compound itself. Careful control of reaction conditions, such as temperature, solvent, and the stoichiometry of reactants, is essential to maximize the yield of the desired product and minimize the formation of by-products.

The table below outlines potential by-products and the conditions that may favor their formation during the acylation of an amine with this compound.

| By-product | Formation Mechanism | Conditions Favoring Formation |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | Hydrolysis of the acyl chloride | Presence of water in the reaction mixture |

| Diacylated amine | Reaction of the initially formed product with another molecule of the acyl chloride | Excess of acyl chloride, high reaction temperature |

| Products from reaction with impurities | Reaction of the acyl chloride with impurities present in the amine or solvent | Use of impure starting materials or solvents |

Synthesis and Derivatization of Functional Analogues from 2,4 Dichloro 5 Sulfamoylbenzoyl Chloride

Construction of Heterocyclic Systems Incorporating the Sulfamoylbenzoyl Moiety

The sulfamoylbenzoyl moiety can be incorporated into various heterocyclic systems, such as oxadiazoles and triazoles, which are significant pharmacophores in drug discovery. The synthesis of these heterocycles typically proceeds through a multi-step sequence starting from 2,4-dichloro-5-sulfamoylbenzoyl chloride.

A general approach to synthesizing 1,3,4-oxadiazole derivatives involves the initial conversion of the benzoyl chloride to the corresponding acyl hydrazide. This is achieved by reacting this compound with hydrazine hydrate. The resulting 2,4-dichloro-N'-hydroxy-5-sulfamoylbenzohydrazide can then be cyclized with a suitable carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the 2,5-disubstituted-1,3,4-oxadiazole. ijper.org

Similarly, for the synthesis of 1,2,4-triazole derivatives, the acyl hydrazide intermediate is reacted with an isothiocyanate to form a thiosemicarbazide derivative. Subsequent cyclization of the thiosemicarbazide in the presence of a base, such as sodium hydroxide, leads to the formation of the 1,2,4-triazole ring. mdpi.com Alternative methods for triazole synthesis include the reaction of amidines with hydrazides or the copper-catalyzed azide-alkyne cycloaddition (CuAAC). scispace.comnih.gov

A plausible synthetic route for these heterocyclic systems is outlined below:

| Step | Reactant 1 | Reactant 2 | Product | Heterocyclic System |

| 1 | This compound | Hydrazine hydrate | 2,4-Dichloro-5-sulfamoylbenzohydrazide | - |

| 2a | 2,4-Dichloro-5-sulfamoylbenzohydrazide | Carboxylic acid/POCl₃ | 2-(Substituted)-5-(2,4-dichloro-5-sulfamoylphenyl)-1,3,4-oxadiazole | 1,3,4-Oxadiazole |

| 2b | 2,4-Dichloro-5-sulfamoylbenzohydrazide | Isothiocyanate | N-Aryl/alkyl-2-(2,4-dichloro-5-sulfamoylbenzoyl)hydrazine-1-carbothioamide | - |

| 3b | N-Aryl/alkyl-2-(2,4-dichloro-5-sulfamoylbenzoyl)hydrazine-1-carbothioamide | Base (e.g., NaOH) | 4-Aryl/alkyl-5-(2,4-dichloro-5-sulfamoylphenyl)-4H-1,2,4-triazole-3-thiol | 1,2,4-Triazole |

Preparation of Oxime Ester Derivatives

Oxime esters of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and investigated for their biological activities. nih.govunibs.it A one-pot, two-step protocol has been developed for the efficient synthesis of these derivatives. This method involves the in situ formation of the acyl chloride from 2,4-dichloro-5-sulfamoylbenzoic acid, followed by reaction with a hydroxylamine derivative. unibs.it

The synthesis commences with the treatment of 2,4-dichloro-5-sulfamoylbenzoic acid with thionyl chloride in toluene at elevated temperatures to generate the acyl chloride. This intermediate is then directly reacted with N-Boc-hydroxylamine in the presence of a base like triethylamine to afford the N-Boc protected oxime ester. Subsequent deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the corresponding trifluoroacetate salt. This salt can then be reacted with various aldehydes and ketones to form Schiff base-containing oxime ester derivatives. nih.govunibs.it

The general synthetic scheme is as follows:

Acyl Chloride Formation: 2,4-dichloro-5-sulfamoylbenzoic acid + SOCl₂ → this compound

Oxime Ester Formation: this compound + N-Boc-hydroxylamine → N-Boc protected oxime ester

Deprotection: N-Boc protected oxime ester + TFA → Oxime ester trifluoroacetate salt

Schiff Base Formation: Oxime ester trifluoroacetate salt + Aldehyde/Ketone → Final oxime ester derivative

A series of novel oxime ester derivatives have been synthesized using this methodology, with variations in the aldehyde or ketone used in the final step. nih.gov

| Compound ID | Aldehyde/Ketone Reactant | Final Product Structure |

| 4 | Benzaldehyde | O-(2,4-dichloro-5-sulfamoylbenzoyl)oxime of benzaldehyde |

| 5 | 4-Hydroxybenzaldehyde | O-(2,4-dichloro-5-sulfamoylbenzoyl)oxime of 4-hydroxybenzaldehyde |

| 6 | 4-Chlorobenzaldehyde | O-(2,4-dichloro-5-sulfamoylbenzoyl)oxime of 4-chlorobenzaldehyde |

| 9 | 4-Cyanobenzaldehyde | O-(2,4-dichloro-5-sulfamoylbenzoyl)oxime of 4-cyanobenzaldehyde |

| 11 | 3,4-Dimethoxybenzaldehyde | O-(2,4-dichloro-5-sulfamoylbenzoyl)oxime of 3,4-dimethoxybenzaldehyde |

| 12 | 3,4,5-Trimethoxybenzaldehyde | O-(2,4-dichloro-5-sulfamoylbenzoyl)oxime of 3,4,5-trimethoxybenzaldehyde |

Synthesis of Urea and Semicarbazide Derivatives

The reactive nature of the acyl chloride group in this compound allows for its facile reaction with nitrogen nucleophiles such as ureas and semicarbazides to form the corresponding acylurea and acylsemicarbazide derivatives. These reactions are typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

The synthesis of acylurea derivatives can be achieved by the direct condensation of this compound with a substituted or unsubstituted urea. This reaction leads to the formation of an N-acylurea, where the 2,4-dichloro-5-sulfamoylbenzoyl group is attached to one of the nitrogen atoms of the urea moiety.

For the preparation of acylsemicarbazide derivatives, this compound is reacted with semicarbazide hydrochloride in the presence of a suitable base. The reaction proceeds via nucleophilic acyl substitution, with the terminal nitrogen atom of the semicarbazide acting as the nucleophile to attack the carbonyl carbon of the acyl chloride.

| Reactant | Product Class | General Structure of Product |

| Urea | Acylurea | 2,4-dichloro-5-sulfamoyl-N-(aminocarbonyl)benzamide |

| Semicarbazide | Acylsemicarbazide | 2-(2,4-dichloro-5-sulfamoylbenzoyl)hydrazine-1-carboxamide |

Design and Synthesis of Multi-tailed Molecular Architectures

The concept of multi-tailed molecular architectures involves the attachment of multiple functional "tails" to a central core. In the context of this compound, this can be achieved by utilizing both the acyl chloride and the sulfamoyl groups as points for derivatization.

A synthetic strategy to create such molecules could involve a sequential reaction approach. First, the acyl chloride can be reacted with a molecule containing multiple nucleophilic groups, for example, a diamine or a triamine. This would result in a multi-armed intermediate where each arm is attached to the central benzoyl core via an amide linkage. Subsequently, the sulfamoyl group (-SO₂NH₂) could be derivatized. For instance, reaction with different aryl or alkyl halides under basic conditions could introduce further diversity and create a multi-tailed structure.

An alternative approach would be to first synthesize a series of substituted sulfamoylbenzoic acids and then convert them to the corresponding acyl chlorides for further reaction. researchgate.net This would allow for the introduction of one "tail" on the sulfamoyl nitrogen, followed by the attachment of other "tails" via the acyl chloride functionality.

Hypothetical Synthetic Scheme for a Multi-tailed Derivative:

First Tail Attachment: this compound + Ethylenediamine → N,N'-(ethane-1,2-diyl)bis(2,4-dichloro-5-sulfamoylbenzamide)

Second Tail Attachment: The product from step 1 + 2 equivalents of an alkyl halide (e.g., benzyl bromide) in the presence of a base → A di-N-alkylated sulfamoyl derivative.

This approach allows for the systematic construction of complex molecules with tailored properties based on the nature of the attached tails.

Strategies for Introducing Chiral Centers and Enantioselective Synthesis

The introduction of chirality into molecules derived from this compound can be achieved through several synthetic strategies. A common and straightforward method is the use of chiral auxiliaries or chiral building blocks.

In this approach, the achiral this compound is reacted with a chiral nucleophile, such as a chiral amine or alcohol. This reaction forms a diastereomeric mixture of products if the chiral nucleophile is not enantiomerically pure, or a single diastereomer if an enantiopure reactant is used. The newly formed amide or ester will contain a chiral center originating from the nucleophile.

For example, the reaction of this compound with (R)-1-phenylethanamine would yield the corresponding (R)-N-(1-phenylethyl)-2,4-dichloro-5-sulfamoylbenzamide. This molecule is chiral due to the presence of the stereocenter in the N-phenylethyl group.

While direct enantioselective reactions on the 2,4-dichloro-5-sulfamoylbenzoyl moiety are not widely reported, the use of chiral catalysts in reactions involving its derivatives is a potential avenue for asymmetric synthesis. For instance, an enantioselective reduction of a ketone derivative of the sulfamoylbenzoyl scaffold could be achieved using a chiral reducing agent or a catalyst, leading to the formation of a chiral alcohol.

General Strategy for Introducing Chirality:

Reactant A (Achiral): this compound

Reactant B (Chiral, Enantiopure): Chiral amine (e.g., (S)-α-methylbenzylamine) or Chiral alcohol (e.g., (R)-2-butanol)

Reaction: Nucleophilic Acyl Substitution

Product: A single enantiomer of the corresponding chiral amide or ester.

This strategy provides a reliable method for the synthesis of enantiomerically enriched compounds derived from this compound, which is crucial for the development of stereospecific therapeutic agents.

Advanced Analytical Characterization Methodologies for 2,4 Dichloro 5 Sulfamoylbenzoyl Chloride and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methodologies are indispensable for the detailed molecular characterization of 2,4-dichloro-5-sulfamoylbenzoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unambiguous structural confirmation and facilitate the identification of related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound and its derivatives. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the definitive assignment of all proton and carbon signals.

Given the reactive nature of acyl chlorides, NMR data for this compound is often inferred from its more stable precursor, 2,4-dichloro-5-sulfamoylbenzoic acid. For the benzoic acid, the aromatic protons typically appear as distinct singlets in the downfield region of the ¹H NMR spectrum due to the deshielding effects of the electron-withdrawing chloro, sulfamoyl, and carboxylic acid groups. The protons of the sulfamoyl group (-SO₂NH₂) are also observable.

Upon conversion of the carboxylic acid to the benzoyl chloride, a slight downfield shift of the adjacent aromatic proton is anticipated due to the increased electron-withdrawing nature of the acyl chloride functionality.

The ¹³C NMR spectrum of 2,4-dichloro-5-sulfamoylbenzoic acid shows characteristic signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid. The conversion to the benzoyl chloride would result in a noticeable downfield shift of the carbonyl carbon signal, a key diagnostic indicator of the transformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Data is inferred based on the analysis of its precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, and known chemical shift trends.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 8.0 - 8.5 | 125 - 140 |

| C-Cl | - | 130 - 135 |

| C-SO₂NH₂ | - | 135 - 140 |

| C-COCl | - | 140 - 145 |

| C=O (Acyl Chloride) | - | 165 - 170 |

| SO₂NH₂ | 7.5 - 8.0 | - |

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific vibrational modes.

The most prominent feature in the IR spectrum of this compound is the strong absorption band of the carbonyl (C=O) group of the acyl chloride, which is expected to appear at a higher frequency (typically 1770-1815 cm⁻¹) compared to the carbonyl of the corresponding carboxylic acid (1680-1710 cm⁻¹). This shift is a reliable indicator of the conversion. Other key functional groups that can be identified include the N-H stretching vibrations of the sulfamoyl group (around 3200-3400 cm⁻¹) and the S=O stretching vibrations (around 1350 and 1160 cm⁻¹). Aromatic C-H and C-Cl stretching vibrations are also observable.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3400 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (Acyl Chloride) | 1815 - 1770 |

| Aromatic C=C Stretch | 1600 - 1450 |

| S=O Asymmetric Stretch (Sulfonamide) | 1370 - 1330 |

| S=O Symmetric Stretch (Sulfonamide) | 1180 - 1160 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic isotopic cluster, which can be used to confirm the number of chlorine atoms in the molecule.

Fragmentation analysis provides further structural information. Common fragmentation pathways for benzoyl chlorides involve the loss of the chlorine radical from the acyl chloride group to form a stable acylium ion. Further fragmentation of the aromatic ring and the sulfamoyl group can also be observed.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₄Cl₃NO₃S |

| Molecular Weight | 288.5 g/mol |

| Key Fragmentation Ions (m/z) | [M-Cl]⁺, [M-SO₂NH₂]⁺, [M-COCl]⁺ |

Chromatographic Methods for Purity Assessment and Compound Isolation

Chromatographic techniques are fundamental for assessing the purity of this compound and for the isolation of the compound from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

HPLC is a versatile and widely used technique for the quantitative analysis and purification of this compound. Due to the high reactivity of acyl chlorides, derivatization is often employed to convert the analyte into a more stable compound suitable for HPLC analysis.

A common approach involves derivatization with an appropriate nucleophile, such as an alcohol or an amine, to form a stable ester or amide derivative. These derivatives are typically less reactive and possess chromophores that allow for sensitive UV detection. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.

Reversed-phase HPLC is the most common mode of separation. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the derivatized product from unreacted starting materials, byproducts, and the derivatizing agent.

Table 4: Typical HPLC Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (wavelength dependent on the derivative) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Related Compounds

GC-MS is a powerful technique for the analysis of volatile intermediates and related compounds in the synthesis of this compound. Due to the thermal lability and reactivity of the target compound, direct GC-MS analysis can be challenging.

Similar to HPLC, derivatization is often necessary to improve the volatility and thermal stability of the analyte. Conversion to a more stable ester or silyl (B83357) derivative can facilitate GC analysis. The choice of the derivatization reagent is critical to avoid unwanted side reactions.

The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature program is optimized to achieve good separation of the derivatized analyte from other volatile components in the sample. The mass spectrometer provides sensitive and selective detection, allowing for the identification and quantification of trace-level impurities. The fragmentation patterns observed in the mass spectrum provide definitive structural confirmation.

Table 5: General GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Scan Range | 50 - 500 amu |

Computational Chemistry and Theoretical Modeling of 2,4 Dichloro 5 Sulfamoylbenzoyl Chloride and Its Molecular Interactions

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of molecules. For compounds related to 2,4-dichloro-5-sulfamoylbenzoyl chloride, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net

These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability; a smaller gap suggests higher reactivity. mdpi.com

Global reactivity descriptors derived from these calculations offer quantitative measures of a molecule's chemical behavior. These descriptors are essential for predicting how the molecule will interact with other chemical species, particularly nucleophiles, given the high electrophilicity of the benzoyl chloride group.

| Descriptor | Symbol | Significance in Predicting Reactivity |

|---|---|---|

| HOMO Energy | EHOMO | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | ELUMO | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. mdpi.com |

| Chemical Hardness | η | Measures resistance to deformation of electron distribution; higher values indicate greater stability. researchgate.net |

| Chemical Potential | μ | Represents the "escaping tendency" of electrons from a system. researchgate.net |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons; a crucial parameter for a benzoyl chloride. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition in in vitro Biological Systems

Molecular docking and dynamics simulations are powerful tools for investigating how a ligand, such as a derivative of this compound, interacts with a biological target. Numerous studies have focused on derivatives of the parent acid as inhibitors for various enzymes, including carbonic anhydrases (CAs), α-glucosidase, and α-amylase. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For benzenesulfonamide-based inhibitors, docking studies reveal that the sulfonamide group is a key player in binding. For instance, in carbonic anhydrases, the deprotonated sulfonamide moiety coordinates directly with the catalytic Zn(II) ion in the enzyme's active site. The rest of the molecule, including the dichlorinated phenyl ring, forms hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, which determines the inhibitor's potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the ligand-receptor complex over time. researchgate.net These simulations, which can span hundreds of nanoseconds, provide insights into the conformational changes of both the ligand and the protein upon binding. nih.gov By calculating metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can validate the stability of the docked pose and identify key residues responsible for the interaction. researchgate.netnih.gov Binding free energies, often calculated using methods like MM-GBSA (Molecular Mechanics-Generalized Born Surface Area), provide a quantitative estimate of binding affinity. digitellinc.comnih.gov

| Biological Target | Key Interacting Group | Observed Interactions | References |

|---|---|---|---|

| Carbonic Anhydrase (CA) IX & XII | Sulfonamide (-SO2NH2) | Coordination with active site Zn(II) ion; H-bonds with Thr, His residues. | nih.gov |

| α-Glucosidase & α-Amylase | Various functional groups | Hydrogen bonding and various pi-interactions with active site residues. | nih.gov |

| Hepatitis B Virus (HBV) Capsid | N-phenyl-3-sulfamoyl-benzamide scaffold | Binding modes explored to understand structure-activity relationships. | tandfonline.com |

Prediction of Physicochemical Parameters Relevant to Chemical Behavior and Distribution (e.g., pKa, lipophilicity)

Computational methods are frequently used to predict key physicochemical properties that govern a molecule's behavior, such as its acidity (pKa) and lipophilicity (log P). These parameters are crucial for understanding absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

For the parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid, a predicted pKa value is available, indicating its acidic nature due to the carboxylic acid group. matrix-fine-chemicals.com The lipophilicity, often expressed as the logarithm of the partition coefficient (log P), describes how a compound distributes between an oily (nonpolar) and an aqueous (polar) phase. escholarship.org Accurate prediction of these properties is an active area of research, with ongoing challenges focused on improving the reliability of computational models for diverse sets of molecules, including N-acylsulfonamides. cuny.eduresearchgate.net

It is important to note that for this compound, the high reactivity of the acyl chloride group with water means its experimental pKa and log P are less relevant than those of its hydrolysis product, the corresponding carboxylic acid.

| Property | Predicted Value | Significance | References |

|---|---|---|---|

| Molecular Weight | 270.08 g/mol | Fundamental physical property. | matrix-fine-chemicals.com |

| pKa | 2.08 ± 0.25 | Indicates the acidity of the carboxylic acid group. | matrix-fine-chemicals.com |

| log P | ~2.7 (for related chlorosulfonylbenzoic acid) | Measures lipophilicity, affecting membrane permeability and solubility. | nih.gov |

Structure-Property Relationship (SPR) Studies Focusing on Chemical Reactivity and Binding Selectivity

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that correlate variations in a molecule's structure with changes in its properties or biological activity. nih.gov For benzenesulfonamide derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like carbonic anhydrases and to understand the structural features that govern this activity. nih.govresearchgate.net

These studies have shown that the inhibitory potency of sulfonamides often depends on the electronic properties of the sulfonamide group, which are influenced by substituents on the aromatic ring. nih.gov For example, modifying the substituents on the core 2,4-dichloro-5-sulfamoylbenzoyl scaffold can modulate:

Reactivity: The electrophilicity of the benzoyl chloride can be fine-tuned by electron-donating or electron-withdrawing groups on the phenyl ring.

Binding Selectivity: Altering the groups attached to the sulfamoyl nitrogen can introduce new interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues in a target's active site, thereby enhancing selectivity for one enzyme isoform over another. nih.govnih.govacs.org

QSAR models use statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimental activity. tandfonline.combenthamdirect.com The resulting models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent and selective agents. nih.gov

Industrial and Large Scale Synthesis Considerations for 2,4 Dichloro 5 Sulfamoylbenzoyl Chloride

Process Optimization for Enhanced Yield, Purity, and Throughput

To enhance yield and purity, meticulous control over reaction parameters is crucial. In the synthesis starting from 2,4-dichloro trichloromethyl benzene (B151609), the reaction with chlorosulfonic acid is typically carried out at temperatures between 130-150°C for 1-6 hours. google.com Subsequent steps, such as amination and acidification, also require strict temperature control, often below 10°C, to minimize side reactions and improve the quality of the final product. google.com The use of specific solvents and recrystallization techniques further refines the product to achieve purities greater than 99%. google.comgoogle.com For instance, recrystallization from an ethanol-water solution is a common final purification step. guidechem.com

| Parameter | Optimized Condition | Rationale |

| Starting Material | 2,4-dichloro trichloromethyl benzene | Lower raw material cost compared to 2,4-dichlorobenzoic acid. google.comguidechem.com |

| Reaction Temperature | 130-150°C (Sulfonation) | Ensures efficient reaction kinetics. google.com |

| Reaction Time | 1-6 hours (Sulfonation) | Balances reaction completion with minimizing by-product formation. google.com |

| Ammoniation Temperature | < 10°C | Controls the exothermic reaction and prevents degradation. google.com |

| Purification | Recrystallization from ethanol | Effective removal of impurities to achieve high purity (>99%). google.comguidechem.com |

Selection and Performance Evaluation of Catalyst Systems for Commercial Production

The choice of catalyst is a critical factor in the industrial synthesis of 2,4-dichloro-5-sulfamoylbenzoyl chloride, directly influencing reaction rates and selectivity. In the process starting from 2,4-dichloro trichloromethyl benzene, catalysts such as sulfuric acid, iron trichloride, and zinc dichloride are employed. google.com For the route utilizing 2,4-dichlorobenzoic acid, anhydrous sodium sulfate (B86663) has been identified as an effective catalyst. patsnap.comgoogle.com The presence of sulfate ions in the reaction mixture helps to suppress the formation of unwanted side products. google.com

The performance of these catalysts is evaluated based on their ability to promote the desired reaction efficiently and selectively, their cost-effectiveness, and their ease of handling and separation from the reaction mixture. The goal is to achieve a high conversion of reactants to the desired product with minimal catalyst loading and under moderate reaction conditions.

| Catalyst | Starting Material | Role | Advantages |

| Sulfuric Acid | 2,4-dichloro trichloromethyl benzene | Promotes the chlorosulfonation reaction. google.com | Readily available and cost-effective. |

| Iron Trichloride | 2,4-dichloro trichloromethyl benzene | Lewis acid catalyst for electrophilic substitution. google.com | Effective in promoting the reaction. |

| Zinc Dichloride | 2,4-dichloro trichloromethyl benzene | Lewis acid catalyst. google.com | Alternative to other Lewis acids. |

| Anhydrous Sodium Sulfate | 2,4-dichlorobenzoic acid | Increases sulfate ion concentration. google.com | Prevents side reactions, leading to higher purity. google.com |

Environmental Impact Assessment and Waste Minimization Strategies in Chemical Manufacturing

The industrial synthesis of this compound involves the use of hazardous and corrosive materials, necessitating a thorough environmental impact assessment and the implementation of robust waste minimization strategies. The use of chlorosulfonic acid, for example, requires careful handling and disposal procedures.

A significant focus in greening the synthesis process has been on the choice of solvents. researchgate.net For instance, N-methyl-2-pyrrolidone (NMP) has been proposed as a more environmentally benign solvent compared to dimethyl sulfoxide (B87167) (DMSO), which has a lower boiling point and is more prone to oxidation, leading to by-product formation. google.com Similarly, avoiding the use of acetone (B3395972) as a refining solvent can reduce the health risks for workers. google.com

Waste minimization strategies include the recovery and reuse of solvents, the neutralization of acidic waste streams, and the optimization of reaction conditions to reduce the formation of by-products. researchgate.netresearchgate.net The principles of green chemistry, such as preventing waste rather than treating it after it has been created, are central to developing more sustainable manufacturing processes for this compound. researchgate.net

Key waste minimization strategies include:

Solvent Substitution: Replacing hazardous solvents like DMSO and acetone with safer alternatives such as NMP. google.com

Process Optimization: Fine-tuning reaction conditions to maximize atom economy and reduce the generation of by-products.

Waste Stream Treatment: Neutralization of acidic effluents and proper disposal of solid waste.

Solvent Recovery: Implementing systems to recover and recycle solvents, reducing both waste and raw material costs. patsnap.com

Economic Feasibility and Scale-Up Challenges in Industrial Synthesis

Scaling up the synthesis from a laboratory to an industrial setting presents several challenges. These include:

Heat Management: The reactions, particularly the chlorosulfonation and amination steps, can be highly exothermic. Efficient heat exchange systems are necessary to maintain optimal reaction temperatures and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants in large-scale reactors is crucial for achieving consistent product quality and high yields.

Material Handling: The safe handling and transfer of corrosive substances like chlorosulfonic acid require specialized equipment and procedures.

Process Control: Implementing robust process control systems to monitor and regulate key parameters such as temperature, pressure, and pH is essential for safe and efficient operation.

Addressing these challenges through careful process design, engineering, and automation is key to the successful and economically feasible industrial production of this compound.

Future Research Directions and Unexplored Avenues in the Chemistry of 2,4 Dichloro 5 Sulfamoylbenzoyl Chloride

Development of Novel and More Efficient Synthetic Methodologies

The conventional synthesis of 2,4-dichloro-5-sulfamoylbenzoyl chloride and its parent carboxylic acid often relies on multi-step batch processes that employ harsh and hazardous reagents, such as chlorosulfonic acid and thionyl chloride. google.comchemicalbook.com While effective, these methods present challenges related to industrial scalability, safety, and environmental impact. A significant area for future research lies in developing greener, more efficient, and safer synthetic routes.

Key avenues for exploration include:

Continuous Flow Chemistry: Transitioning from batch to continuous flow synthesis offers substantial improvements in safety and efficiency. acs.org Flow reactors provide superior control over reaction parameters (temperature, pressure, and stoichiometry) and minimize the volume of hazardous reagents handled at any given time. acs.orgresearchgate.netrsc.org Research could focus on developing a continuous process starting from 2,4-dichlorobenzoic acid, integrating the chlorosulfonation and subsequent chlorination steps into a single, streamlined operation. vapourtec.com This approach would not only enhance safety but also improve yield and purity by minimizing byproduct formation.

Novel Catalytic Systems: The dependence on stoichiometric amounts of aggressive chlorinating agents could be mitigated by developing novel catalytic systems. Research into catalysts that can facilitate the conversion of the corresponding carboxylic acid to the acyl chloride under milder conditions is a promising direction. This could involve exploring novel organocatalysts or transition-metal complexes that activate the carboxylic acid for chlorination with safer chlorine sources.

Green Chemistry Approaches: Future methodologies should prioritize the principles of green chemistry. This includes exploring alternative, less hazardous solvents, reducing energy consumption, and designing processes that minimize waste generation. For instance, investigating solid-supported reagents or catalysts could simplify purification and enable reagent recycling. Biocatalytic methods, using enzymes to perform specific transformations, represent another frontier, although the non-natural structure of the substrate presents a significant challenge.

| Parameter | Traditional Batch Synthesis | Proposed Future Methodologies |

|---|---|---|

| Reagents | Thionyl chloride, Chlorosulfonic acid, Phosphorus pentachloride | Milder chlorinating agents (e.g., oxalyl chloride), N-chlorosuccinimide, Biocatalysts |

| Process Type | Batch processing | Continuous flow synthesis |

| Safety Profile | Handling of large volumes of corrosive and toxic reagents; risk of thermal runaway | Enhanced safety through smaller reaction volumes, better heat transfer, and in-situ reagent generation |

| Efficiency | Often requires multiple steps with intermediate purification; moderate yields | Higher space-time yields; potential for integrated multi-step synthesis; improved purity |

| Environmental Impact | Generation of significant acidic and chlorinated waste streams | Reduced waste through higher efficiency, reagent recycling, and use of catalytic processes |

Exploration of Unconventional Chemical Transformations and Reaction Pathways

The reactivity of this compound is typically dominated by nucleophilic acyl substitution at the benzoyl chloride group to form amides and esters. wikipedia.org However, the other functional groups offer significant, yet largely unexplored, opportunities for novel chemical transformations.

Future research could investigate:

Cross-Coupling of Aryl Chlorides: The two C-Cl bonds on the aromatic ring are prime candidates for modern transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are less reactive than bromides or iodides, recent advances in catalyst design (e.g., using palladium with specialized phosphine (B1218219) ligands) have made their coupling increasingly feasible. nih.govuwindsor.ca Research could explore Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions at one or both chlorine sites to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net This would enable the synthesis of complex, three-dimensional structures from a readily available starting material.

Activation of the Sulfamoyl Group: The sulfamoyl moiety is often considered relatively inert. However, it can be a precursor to more reactive species. For example, conversion to a sulfamoyl azide (B81097) could enable copper-catalyzed Chan-Lam coupling reactions with boronic acids to form N-arylsulfamides. rsc.org Furthermore, recent breakthroughs have shown that sulfamoyl chlorides can be activated by silyl (B83357) radicals under photoredox conditions to participate in reactions like the hydrosulfamoylation of alkenes. organic-chemistry.orgtue.nl Exploring similar radical-based transformations starting from the title compound or its sulfonyl chloride precursor could open up new reaction pathways.

Selective and Orthogonal Transformations: A key challenge and opportunity lie in the selective manipulation of the three different reactive sites. Future work could focus on developing orthogonal protection-deprotection strategies or reaction conditions that allow for the sequential modification of the acyl chloride, the C-Cl bonds, and the sulfamoyl group. This would transform the molecule into a powerful scaffold for building highly functionalized and complex molecular architectures.

Design of Advanced Molecular Architectures Incorporating the Sulfamoylbenzoyl Chloride Moiety for Material Science Applications

The application of this compound has been confined to small molecule synthesis. A significant unexplored avenue is its use as a monomer or functionalizing agent for the creation of advanced polymers and materials. The compound's inherent functionalities could impart unique and desirable properties to polymeric structures.

Potential research directions include:

High-Performance Polymers: The rigid, dichlorinated aromatic core and the polar sulfamoyl group suggest that this molecule could be an excellent monomer for high-performance polymers. Its use in polycondensation reactions with various diamines or diols could yield novel polyamides, polyesters, or poly(amide-imide)s. researchgate.net The resulting polymers would be expected to exhibit high thermal stability, flame retardancy (due to the chlorine content), and good mechanical properties. nih.gov

Functional and "Smart" Polymers: Polymers containing sulfonamide groups are known to exhibit pH-sensitive behavior, as the sulfonamide proton can be removed under basic conditions, altering the polymer's solubility or conformation. taylorfrancis.comgoogle.comresearchgate.net Incorporating the this compound moiety into polymer backbones or as a pendant group could lead to new pH-responsive hydrogels or materials for applications in sensors, controlled drug release systems, or bioseparations.

Membrane and Coating Applications: The combination of a hydrophobic chlorinated backbone and a hydrophilic sulfamoyl group suggests potential applications in membrane technology. Polymers derived from this monomer could be investigated for gas separation or water purification membranes. Furthermore, its use in coatings could confer properties such as water repellency, chemical resistance, and improved adhesion. ontosight.ai

| Polymer Type | Synthetic Route | Potential Properties Imparted by Moiety | Potential Applications |

|---|---|---|---|

| Polyamides | Polycondensation with diamines | High thermal stability, flame retardancy, chemical resistance, pH-sensitivity | High-performance fibers, engineering plastics, functional membranes |

| Polyesters | Polycondensation with diols | Enhanced glass transition temperature (Tg), modified optical properties, hydrolytic stability | Specialty coatings, adhesives, optical films |

| Functionalized Polymers (e.g., Polystyrene) | Friedel-Crafts acylation onto existing polymer backbones | Introduction of polar/reactive sites, altered solubility, ion-exchange capacity | Ion-exchange resins, polymer supports for catalysts, responsive materials |

Investigation of its Utility in Non-Biological Chemical Systems and Analytical Reagents

Beyond synthesis and materials, the unique chemical properties of this compound make it a compelling candidate for development as a specialized tool in analytical and chemical systems.

Advanced Derivatizing Agent for Mass Spectrometry: Benzoyl chloride and its analogues are widely used as derivatizing agents in liquid chromatography-mass spectrometry (LC-MS) to improve the ionization efficiency and detection sensitivity of analytes containing amine or hydroxyl groups. aliyuncs.comnih.govnih.gov The title compound could be developed as a superior derivatizing agent for several reasons. The two chlorine atoms provide a characteristic isotopic signature (M, M+2, M+4), which would greatly aid in the confident identification of derivatized analytes in complex matrices. sigmaaldrich.com The sulfamoyl group could also engage in secondary interactions, potentially offering unique fragmentation patterns for structural elucidation.

Optical Chemosensors: Sulfonamide-based molecules have emerged as a versatile class of optical chemosensors for the detection of various anions and cations. bohrium.comtandfonline.com The sensing mechanism often involves changes in fluorescence or color upon interaction with the target analyte, typically through hydrogen bonding, deprotonation, or complexation. researchgate.net The this compound scaffold is an ideal starting point for designing new chemosensors. By reacting the acyl chloride with fluorogenic or chromogenic amines, a library of new sensor molecules could be rapidly synthesized and screened for selective binding to environmentally or clinically relevant ions.

Ligand Development in Coordination Chemistry: The sulfamoyl group and the chlorine atoms can act as potential coordination sites for metal ions. Derivatives of this compound could be explored as novel ligands in coordination chemistry, potentially leading to new catalysts or metal-organic frameworks (MOFs) with interesting structural and functional properties.

| Application Area | Principle of Operation | Advantages of the Moiety |

|---|---|---|

| LC-MS Derivatization Agent | Covalent labeling of amine/hydroxyl groups to enhance ionization and detection | Distinct 35Cl/37Cl isotopic pattern for easy identification; potential for unique fragmentation |

| Fluorescent/Colorimetric Chemosensors | Reaction with a signaling molecule (fluorophore/chromophore); analyte binding at the sulfamoyl site alters optical properties | Easy to synthesize derivatives; sulfamoyl group provides a well-known binding site for ions |

| Selective Capture Probes | Immobilization onto a solid support (e.g., silica, magnetic beads) for selective extraction of analytes | Multiple interaction points (H-bonding, aromatic) for tailored selectivity |

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。